2-Isopropyl-3,5,6-trimethylpyrazine
CAS No.: 104638-10-0
Cat. No.: VC20815519
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104638-10-0 |
---|---|
Molecular Formula | C10H16N2 |
Molecular Weight | 164.25 g/mol |
IUPAC Name | 2,3,5-trimethyl-6-propan-2-ylpyrazine |
Standard InChI | InChI=1S/C10H16N2/c1-6(2)10-9(5)11-7(3)8(4)12-10/h6H,1-5H3 |
Standard InChI Key | NRXVFTHLMODNEQ-UHFFFAOYSA-N |
SMILES | CC1=C(N=C(C(=N1)C)C(C)C)C |
Canonical SMILES | CC1=C(N=C(C(=N1)C)C(C)C)C |
Introduction
Chemical Structure and Properties
Molecular Characteristics
2-Isopropyl-3,5,6-trimethylpyrazine contains a pyrazine ring with four substituents: an isopropyl group and three methyl groups. Its chemical formula is C₁₀H₁₆N₂, closely related to compounds like 2-isobutyl-3,5,6-trimethylpyrazine (C₁₁H₁₈N₂) and 2,3,5-trimethyl-6-propylpyrazine (C₁₀H₁₆N₂). The isopropyl group (2-propyl) at position 2 differentiates it from other pyrazine derivatives.
Based on structurally similar compounds, the molecular weight of 2-isopropyl-3,5,6-trimethylpyrazine is approximately 164.25 g/mol, comparable to 2,3,5-trimethyl-6-propylpyrazine which has the same molecular formula and weight of 164.2474 g/mol . This similarity in molecular structure suggests that many physical and chemical properties would be comparable between these compounds.
Physical Properties
Drawing from data on related pyrazines, 2-isopropyl-3,5,6-trimethylpyrazine likely exists as a colorless to light yellow liquid at room temperature. Its estimated physical properties can be inferred from similar compounds like trimethylpyrazine, which has a boiling point of 171-172°C and a density of approximately 0.979 g/mL at 25°C .
Table 1.1: Estimated Physical Properties of 2-Isopropyl-3,5,6-trimethylpyrazine
Chemical Reactivity
As a pyrazine derivative, 2-isopropyl-3,5,6-trimethylpyrazine likely exhibits chemical properties similar to other alkylated pyrazines. The nitrogen atoms in the pyrazine ring would confer weak basic properties to the molecule. The compound would likely undergo typical reactions of aromatic nitrogen heterocycles, including oxidation of methyl groups to form alcohols and carboxylic acids, as demonstrated in studies of trimethylpyrazine metabolites .
Synthesis and Production Methods
General Synthetic Routes
The synthesis of 2-isopropyl-3,5,6-trimethylpyrazine would likely follow methods similar to those used for related pyrazines. Based on information about related compounds, several potential synthetic routes can be proposed:
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Ring alkylation of 2,3,5-trimethylpyrazine with isopropyl lithium or other appropriate alkylating agents.
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Condensation reactions of appropriately substituted diketones with diamines.
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Modification of existing pyrazines through selective alkylation.
Research on trimethylpyrazine indicates that alkylated pyrazines can be prepared "from 2,5-dimethylpyrazine by ring alkylation with MeLi; by condensing propylenediamine with 2,3-butanedione" . Similar approaches could be adapted for the synthesis of 2-isopropyl-3,5,6-trimethylpyrazine.
Laboratory Scale Preparation
For laboratory preparation of 2-isopropyl-3,5,6-trimethylpyrazine, a potential method might involve the selective alkylation of 2,3,5-trimethylpyrazine. The procedure would likely require:
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Formation of a lithiated intermediate at the 2-position of 2,3,5-trimethylpyrazine
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Reaction with an appropriate isopropyl source (such as 2-bromopropane)
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Purification through chromatographic techniques
Occurrence and Natural Sources
Formation in Food Processing
Alkylated pyrazines typically form during heating and roasting processes through Maillard reactions between reducing sugars and amino acids. 2-Isopropyl-3,5,6-trimethylpyrazine would likely form under similar conditions in food processing, particularly in:
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Coffee roasting
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Chocolate production
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Meat cooking
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Bread baking
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Nut roasting
These processes create complex flavor profiles where pyrazines contribute significantly to the characteristic aromas. Trimethylpyrazine, for instance, "is a key aroma compound of dark chocolates differing in organoleptic properties" , and 2-isopropyl-3,5,6-trimethylpyrazine might play a similar role.
Sensory Properties and Applications
Aroma Characteristics
Based on data for related compounds, 2-isopropyl-3,5,6-trimethylpyrazine likely possesses distinctive sensory characteristics. Related compounds like trimethylpyrazine feature "a roasted odor, reminiscent of coffee and cocoa" with "nutty" odor type . 2,3,5-Trimethylpyrazine specifically "has a baked potato or roasted nut aroma" .
The addition of an isopropyl group to the basic trimethylpyrazine structure would likely modify these aromatic qualities, potentially enhancing certain aspects or introducing new nuances to the sensory profile. The compound might exhibit a more complex or intense version of these roasted, nutty characteristics, possibly with additional chocolate or coffee-like notes.
Flavor Applications
The likely sensory properties of 2-isopropyl-3,5,6-trimethylpyrazine make it a potential candidate for use in the flavor industry. Similar to trimethylpyrazine, which "can be used as a flavor ingredient in food industries" , this compound might find applications in:
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Chocolate and cocoa products
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Coffee flavorings
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Roasted nut flavorings
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Savory meat products
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Baked goods
For context, trimethylpyrazine has taste characteristics described as "raw, musty, nutty and potato" at 80 ppm, with detection thresholds reported between 400 ppb to 9 ppm . 2-Isopropyl-3,5,6-trimethylpyrazine would likely have its own unique detection threshold and taste profile, potentially at different concentration ranges due to its structural differences.
Metabolism and Toxicology
Metabolic Pathways
The metabolism of 2-isopropyl-3,5,6-trimethylpyrazine can be inferred from studies on related compounds like 2,3,5-trimethylpyrazine. Research indicates that pyrazines undergo various metabolic transformations in biological systems. For trimethylpyrazine, metabolic pathways include:
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Oxidation of methyl groups to form alcohols (pyrazinemethanol derivatives)
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Further oxidation to form carboxylic acids
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Conjugation reactions, including glucuronidation and sulfation
These metabolic processes are evidenced by the identification of metabolites such as "3,6-Dimethyl-2-pyrazinemethanol (2a) and 3,5-Dimethyl-2-pyrazinemethanol (2b)" . Similar processes would likely occur with 2-isopropyl-3,5,6-trimethylpyrazine, with the isopropyl group potentially undergoing additional specific metabolic transformations.
Analytical Methods and Identification
Spectroscopic Identification
The identification and characterization of 2-isopropyl-3,5,6-trimethylpyrazine would typically involve various spectroscopic and analytical techniques. Based on methods used for similar compounds, these would likely include:
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Mass Spectrometry (MS): For determining molecular weight and fragmentation patterns
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Nuclear Magnetic Resonance (NMR): For elucidating structural details
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Infrared Spectroscopy (IR): For identifying functional groups
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Gas Chromatography (GC): For separation and quantification
Mass spectrometric analysis of related pyrazines shows characteristic fragmentation patterns. For example, pyrazinemethanols produce "intense [M + H]+ pseudomolecular ions and generated mainly unspecific fragments with the loss of water being the dominant one" . Similar fragmentation patterns, with modifications reflecting the isopropyl group, would be expected for 2-isopropyl-3,5,6-trimethylpyrazine.
Chromatographic Methods
Separation and quantification of 2-isopropyl-3,5,6-trimethylpyrazine would likely employ techniques similar to those used for other pyrazines:
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Gas Chromatography (GC): For volatile compounds analysis
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High-Performance Liquid Chromatography (HPLC): For separation and quantification
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Thin-Layer Chromatography (TLC): For simpler analytical needs
The search results mention preparative RP18-HPLC with "isocratic elution with 0.1% formic acid/acetonitrile (96:4)" for separating pyrazine derivatives, suggesting similar approaches might be effective for 2-isopropyl-3,5,6-trimethylpyrazine.
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